molecular formula C8H8F2O3 B13461226 rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B13461226
M. Wt: 190.14 g/mol
InChI Key: AYGCYMXPNYPQQP-FSIIMWSLSA-N
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Description

rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the bicyclic core: This step involves the construction of the bicyclo[2.2.1]heptene framework through cycloaddition reactions.

    Introduction of the difluoromethyl group: This is achieved using difluoromethylating agents under specific reaction conditions.

    Functionalization of the carboxylic acid group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:

The uniqueness of this compound lies in its combination of the difluoromethyl group and the oxabicycloheptene structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F2O3

Molecular Weight

190.14 g/mol

IUPAC Name

(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H8F2O3/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-7H,(H,11,12)/t3-,4+,5-,6-/m0/s1

InChI Key

AYGCYMXPNYPQQP-FSIIMWSLSA-N

Isomeric SMILES

C1=C[C@@H]2[C@@H]([C@H]([C@H]1O2)C(F)F)C(=O)O

Canonical SMILES

C1=CC2C(C(C1O2)C(F)F)C(=O)O

Origin of Product

United States

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